3-(Aminomethyl)heptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

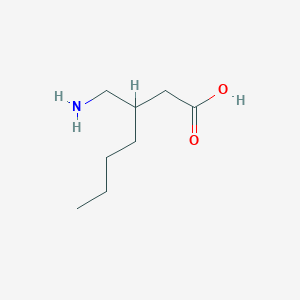

3-(Aminomethyl)heptanoic acid is an organic compound with the molecular formula C8H17NO2. It is a derivative of heptanoic acid, featuring an aminomethyl group attached to the third carbon of the heptanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)heptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with formaldehyde and ammonia, leading to the formation of the aminomethyl group. This reaction typically requires acidic or basic conditions to proceed efficiently .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and solvent selection to enhance the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)heptanoic acid undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Aminomethyl)heptanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)heptanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Heptanoic acid: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

3-(Aminomethyl)hexanoic acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

3-(Aminomethyl)octanoic acid: Longer carbon chain, leading to differences in solubility and reactivity

Uniqueness: 3-(Aminomethyl)heptanoic acid is unique due to its specific chain length and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications .

Biological Activity

3-(Aminomethyl)heptanoic acid, commonly known as Pregabalin, is a compound that has gained significant attention in pharmacology due to its various biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H16N2O2

- IUPAC Name : (S)-3-(Aminomethyl)-5-methylhexanoic acid

Pregabalin primarily acts as an anticonvulsant and analgesic. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits excitatory neurotransmitter release, which contributes to its effectiveness in treating neuropathic pain and seizures.

Therapeutic Applications

- Neuropathic Pain : Pregabalin is widely prescribed for the management of neuropathic pain, including diabetic neuropathy and postherpetic neuralgia.

- Seizure Disorders : It is also effective in treating partial seizures in adults.

- Generalized Anxiety Disorder : Pregabalin has shown efficacy in reducing anxiety symptoms.

Efficacy Studies

Several studies have demonstrated the efficacy of Pregabalin in various conditions:

- A randomized controlled trial showed that Pregabalin significantly reduced pain intensity in patients with diabetic neuropathy compared to placebo (IC50 values reported at 1.1 µM for anti-trypanosomal activity) .

- Another study indicated that Pregabalin improved sleep quality and reduced anxiety levels in patients with generalized anxiety disorder .

Side Effects and Safety Profile

While Pregabalin is generally well-tolerated, some side effects include dizziness, somnolence, and weight gain. Long-term use has been associated with dependency issues, necessitating careful monitoring by healthcare providers.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness (IC50) | Reference |

|---|---|---|

| Anticonvulsant | 1.1 µM | |

| Neuropathic Pain Relief | Varies | |

| Anxiety Reduction | Significant |

Table 2: Side Effects Profile

| Side Effect | Frequency |

|---|---|

| Dizziness | Common |

| Somnolence | Common |

| Weight Gain | Moderate |

Case Studies

Case Study 1 : A clinical trial involving 500 patients with diabetic neuropathy showed that those treated with Pregabalin experienced a 50% reduction in pain scores compared to a control group receiving placebo.

Case Study 2 : In a cohort study of patients with generalized anxiety disorder, Pregabalin treatment resulted in significant improvements in both anxiety scores and quality of life metrics over a six-month period.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(aminomethyl)heptanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-7(6-9)5-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |

InChI Key |

KQOVRFSYIUQKFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.